![molecular formula C5H7Br2N B13259426 6,6-Dibromo-3-azabicyclo[3.1.0]hexane CAS No. 1989671-21-7](/img/structure/B13259426.png)
6,6-Dibromo-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dibromo-3-azabicyclo[310]hexane is a heterocyclic organic compound characterized by a bicyclic structure containing a nitrogen atom and two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or palladium (Pd). The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques like column chromatography, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dibromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The nitrogen-containing ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropanation: The compound can participate in cyclopropanation reactions to form more complex bicyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azabicyclohexanes, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
6,6-Dibromo-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Similar structure but with methyl groups instead of bromine atoms.
3-Azabicyclo[3.1.0]hexane Derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
6,6-Dibromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The bromine atoms can participate in unique substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
1989671-21-7 |
|---|---|
Molecular Formula |
C5H7Br2N |
Molecular Weight |
240.92 g/mol |
IUPAC Name |
6,6-dibromo-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H7Br2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 |
InChI Key |
ABURLYYXXXDZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Br)Br)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



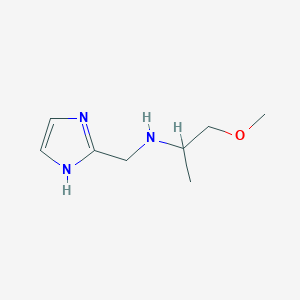
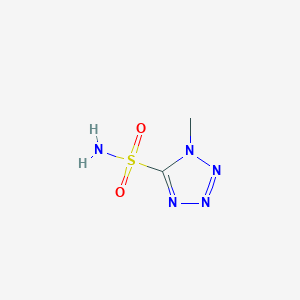

![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B13259394.png)
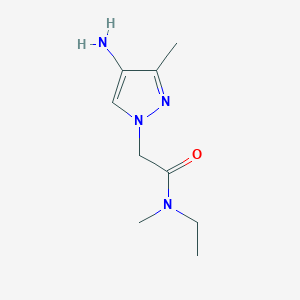
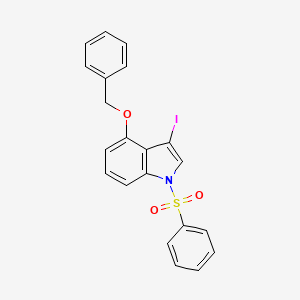
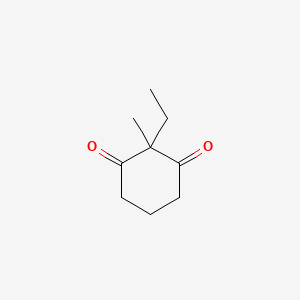
![1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B13259416.png)


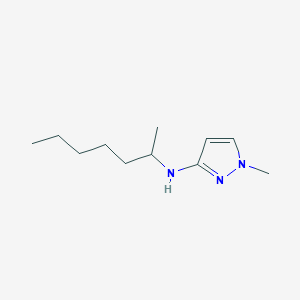
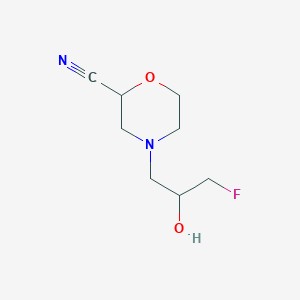
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)
